L-Prolyl-L-serylglycine L-Prolyl-L-serylglycine Pro-Ser-Gly is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 23828-67-3
VCID: VC17293335
InChI: InChI=1S/C10H17N3O5/c14-5-7(9(17)12-4-8(15)16)13-10(18)6-2-1-3-11-6/h6-7,11,14H,1-5H2,(H,12,17)(H,13,18)(H,15,16)/t6-,7-/m0/s1
SMILES:
Molecular Formula: C10H17N3O5
Molecular Weight: 259.26 g/mol

L-Prolyl-L-serylglycine

CAS No.: 23828-67-3

Cat. No.: VC17293335

Molecular Formula: C10H17N3O5

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

L-Prolyl-L-serylglycine - 23828-67-3

Specification

CAS No. 23828-67-3
Molecular Formula C10H17N3O5
Molecular Weight 259.26 g/mol
IUPAC Name 2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid
Standard InChI InChI=1S/C10H17N3O5/c14-5-7(9(17)12-4-8(15)16)13-10(18)6-2-1-3-11-6/h6-7,11,14H,1-5H2,(H,12,17)(H,13,18)(H,15,16)/t6-,7-/m0/s1
Standard InChI Key BGWKULMLUIUPKY-BQBZGAKWSA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)NCC(=O)O
Canonical SMILES C1CC(NC1)C(=O)NC(CO)C(=O)NCC(=O)O

Introduction

L-Prolyl-L-serylglycine is a dipeptide composed of the amino acids L-proline and L-serine, followed by glycine. It is a naturally occurring peptide that can be synthesized from its constituent amino acids through various chemical reactions. This compound is of interest in biochemical and pharmaceutical research due to its potential biological activities and its role as a building block for more complex peptides.

Biological Significance

L-Prolyl-L-serylglycine, like other peptides, can interact with biological systems in various ways. Its structure, which includes proline and serine residues, may contribute to its potential biological activities, such as influencing protein folding or enzymatic activity. Proline-rich motifs are particularly relevant in biological systems, often involved in protein-protein interactions and structural roles.

Applications in Pharmaceutical Research

L-Prolyl-L-serylglycine and related peptides are of interest in pharmaceutical research for their potential as inhibitors or modulators of specific enzymes or receptors. Their structural similarity to natural peptides allows them to interact with biological targets, which can be exploited in drug design.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Description
L-Seryl-glycineC₅H₁₀N₂O₄162.14A dipeptide composed of L-serine and glycine .
L-Prolyl-L-serylglycineC₉H₁₅N₃O₅Approximately 221.23A tripeptide composed of L-proline, L-serine, and glycine.
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycineC₁₆H₁₉N₃O₅Approximately 320.34A protected form of L-Prolyl-L-serylglycine used in peptide synthesis.

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